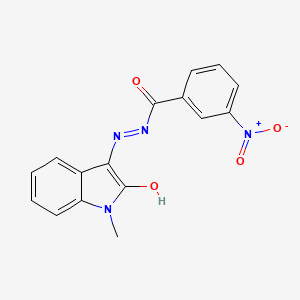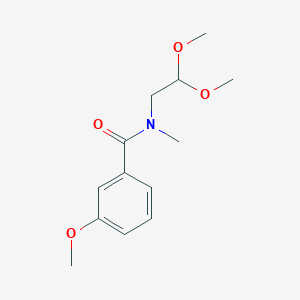![molecular formula C12H13N3O B5856787 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. It selectively targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the growth and survival of cancer cells.
Mecanismo De Acción
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide selectively targets the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. BTK is a key mediator of B-cell receptor signaling, which is important for the growth and survival of B-cell lymphomas and leukemias. This compound binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models of various types of cancer. It inhibits the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. However, further studies are needed to determine the optimal dosing and safety profile of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide is its selective targeting of the BTK pathway, which makes it a promising therapeutic agent for treating various types of cancer. However, one limitation is its relatively low yield in the synthesis process, which may limit its availability and accessibility for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide. One direction is to further optimize the synthesis method to increase the yield and availability of the compound for research purposes. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the optimal dosing and combination therapies for this compound in various types of cancer. Finally, there is a need for further research to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 2-cyano-3-[(4-methylphenyl)amino]-2-butenamide involves several steps, including the reaction of 4-methylphenylamine with acrylonitrile to form 2-cyano-3-[(4-methylphenyl)amino]-2-propenenitrile, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
2-cyano-3-[(4-methylphenyl)amino]-2-butenamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK pathway, which is involved in the activation of various signaling pathways that promote cancer cell proliferation and survival. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methylanilino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)15-9(2)11(7-13)12(14)16/h3-6,15H,1-2H3,(H2,14,16)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDNPPPFLGOOH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C#N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C(\C#N)/C(=O)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)
methanone](/img/structure/B5856734.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)
![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

